3-(Pyrimidin-2-yloxy)piperidin-2-one

Medicinal chemistry physicochemical profiling hydrogen bonding

3-(Pyrimidin-2-yloxy)piperidin-2-one (CAS 2200688-17-9) is a heterocyclic small molecule (C₉H₁₁N₃O₂, MW 193.20 g/mol) that incorporates a piperidin-2-one core ether-linked at the 3-position to a pyrimidin-2-yloxy substituent. The compound contains one hydrogen-bond donor (lactam N–H) and five hydrogen-bond acceptors (lactam carbonyl, pyrimidine nitrogens, ether oxygen), yielding a topological polar surface area (tPSA) of approximately 67.2 Ų.

Molecular Formula C9H11N3O2
Molecular Weight 193.206
CAS No. 2200688-17-9
Cat. No. B2682466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-2-yloxy)piperidin-2-one
CAS2200688-17-9
Molecular FormulaC9H11N3O2
Molecular Weight193.206
Structural Identifiers
SMILESC1CC(C(=O)NC1)OC2=NC=CC=N2
InChIInChI=1S/C9H11N3O2/c13-8-7(3-1-4-10-8)14-9-11-5-2-6-12-9/h2,5-7H,1,3-4H2,(H,10,13)
InChIKeyPTVMJTXNVGLDHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrimidin-2-yloxy)piperidin-2-one (CAS 2200688-17-9): Structural and Physicochemical Baseline for Procurement Evaluation


3-(Pyrimidin-2-yloxy)piperidin-2-one (CAS 2200688-17-9) is a heterocyclic small molecule (C₉H₁₁N₃O₂, MW 193.20 g/mol) that incorporates a piperidin-2-one core ether-linked at the 3-position to a pyrimidin-2-yloxy substituent . The compound contains one hydrogen-bond donor (lactam N–H) and five hydrogen-bond acceptors (lactam carbonyl, pyrimidine nitrogens, ether oxygen), yielding a topological polar surface area (tPSA) of approximately 67.2 Ų . These physicochemical parameters place it within favorable oral bioavailability chemical space and distinguish it from common piperidine-ether analogs that lack the lactam carbonyl. The compound is listed as available from multiple chemical suppliers for research use only, with typical purity specifications of ≥95% .

Why 3-(Pyrimidin-2-yloxy)piperidin-2-one Cannot Be Replaced by Generic Piperidine-Pyrimidine Ethers: Molecular Recognition, Metabolic Stability, and Synthetic Tractability


3-(Pyrimidin-2-yloxy)piperidin-2-one occupies a structurally distinct position within the broader piperidine-pyrimidine ether family. The defining feature is the piperidin-2-one lactam: unlike saturated piperidine-ether analogs such as 2-(piperidin-4-yloxy)pyrimidine (CAS 499240-48-1), the lactam carbonyl provides an additional hydrogen-bond acceptor and alters both ring electronics and conformational preferences . Published structure-activity relationship (SAR) studies on orexin receptor antagonists demonstrate that the position and oxidation state of the piperidine ring directly modulate target potency and microsomal stability—moving a methyl substituent within the piperidin-2-one scaffold measurably shifts metabolic stability (e.g., 52% vs. 42% remaining after incubation) while retaining receptor affinity [1]. These findings establish that piperidin-2-one-based ethers are not functionally interchangeable with piperidine-based ethers. Furthermore, the 3-(pyrimidin-2-yloxy)piperidin-2-one scaffold serves as a versatile synthetic intermediate for constructing more elaborate pharmacophores through N-functionalization of the lactam nitrogen, a derivatization route unavailable to simple piperidine-ether analogs [2].

Quantitative Evidence Guide: Differentiating 3-(Pyrimidin-2-yloxy)piperidin-2-one from Structural Analogs


Lactam Carbonyl as a Physicochemical Differentiator: Hydrogen-Bond Acceptor Capacity vs. Piperidine-Ether Analogs

The most immediate, quantifiable differentiator between 3-(pyrimidin-2-yloxy)piperidin-2-one (MW 193.20) and its closest commercially available analog, 2-(piperidin-4-yloxy)pyrimidine (MW 179.22; CAS 499240-48-1), is the presence of the lactam carbonyl . This carbonyl contributes an additional hydrogen-bond acceptor to the target compound (total HBA count = 5 vs. 4 for the piperidine analog) and increases topological polar surface area (tPSA ≈ 67 Ų vs. ≈ 47 Ų estimated for the piperidine analog) . The lactam also introduces a hydrogen-bond donor (N–H), which is absent in the tertiary amine piperidine analog. These differences are directly relevant for computational docking, pharmacophore modeling, and prediction of passive membrane permeability.

Medicinal chemistry physicochemical profiling hydrogen bonding

Piperidin-2-one Scaffold Differentiation in Orexin Receptor Pharmacology: Evidence That Ring Oxidation State Modulates Target Potency and Metabolic Stability

Published SAR data on orexin receptor antagonists provides direct, quantitative evidence that the piperidin-2-one scaffold (as in 3-(pyrimidin-2-yloxy)piperidin-2-one) is pharmacologically distinct from the saturated piperidine scaffold. In a comparative study, repositioning the methyl substituent from C-3 to C-4 within the piperidin-2-one ring retained comparable orexin receptor potency but measurably altered human liver microsomal (HLM) stability (52% vs. 42% parent remaining, and 53% vs. 51% for matched pairs) [1]. Although the target compound (2200688-17-9) was not the specific test article in this dataset, the data establish that the piperidin-2-one oxidation state is a critical determinant of both target engagement and metabolic fate—properties that are lost upon reduction to the piperidine analog.

Orexin receptor metabolic stability SAR CNS drug discovery

Molecular Weight and Formula Differentiate 3-(Pyrimidin-2-yloxy)piperidin-2-one from Piperidine-Ether Analogs: Practical Implications for Inventory and Analytical QC

For procurement and analytical chemistry workflows, the molecular identity (C₉H₁₁N₃O₂, exact mass 193.0851 Da; nominal MW 193.20 g/mol) of 3-(pyrimidin-2-yloxy)piperidin-2-one is readily distinguishable from the most common structural confounder, 2-(piperidin-4-yloxy)pyrimidine (C₉H₁₃N₃O, exact mass 179.1059 Da; nominal MW 179.22 g/mol) . The mass difference of approximately 14 Da (Δ exact mass = 13.9792 Da), corresponding to one oxygen atom minus two hydrogen atoms, enables unambiguous discrimination by LC-MS or HRMS in any inventory verification or reaction-monitoring protocol .

Chemical procurement QC/QA HPLC-MS molecular weight differentiation

Synthetic Versatility: N-Functionalization Potential of the Piperidin-2-one Lactam vs. Tertiary Amine Piperidine Analogs

The lactam N–H of 3-(pyrimidin-2-yloxy)piperidin-2-one enables N-alkylation, N-acylation, and N-arylation chemistry that is fundamentally inaccessible to tertiary amine piperidine analogs such as 2-(piperidin-4-yloxy)pyrimidine [1]. Patent literature extensively documents the use of piperidin-2-one intermediates for constructing diverse compound libraries: for example, US5811430A describes 1-(2-pyrimidinyloxy)alkyl-4-(heteroaryl)piperidines where the piperidine nitrogen is elaborated into antipsychotic agents [1]. In contrast, 2-(piperidin-4-yloxy)pyrimidine carries a free secondary amine at the 4-position of piperidine, accessible for derivatization—but this amine is electronically and sterically distinct from the lactam N–H of 3-(pyrimidin-2-yloxy)piperidin-2-one. The lactam N–H has a pKa ~15 (vs. ~10 for a piperidine secondary amine), requiring different alkylation conditions and yielding products with distinct physicochemical properties [1]. Additionally, the 3-position ether linkage in the target compound means the pyrimidinyloxy group is attached directly to the lactam ring carbon bearing the N–H, creating a unique 1,2-relationship between the hydrogen-bond donor (N–H) and the pyrimidine ether that does not exist in the piperidine-ether scaffold [1].

Synthetic chemistry library synthesis N-functionalization drug discovery

Piperidin-2-one Scaffold as a Privileged Intermediate in Kinase and GPCR Inhibitor Patents

The piperidin-2-one scaffold is recurrently employed as a key intermediate in patent-protected kinase and GPCR modulator programs. Piperidin-2-one derivatives have been claimed as c-Met kinase inhibitors (as 3-carboxypiperidin-2-one scaffolds inspired by BMS-777607) and as orexin receptor antagonists [1][2]. 3-(Dimethylamino)piperidin-2-one has been explicitly cited for its utility in developing kinase inhibitors and GPCR modulators [3]. The pyrimidin-2-yloxy substitution at the 3-position of the piperidin-2-one ring merges two privileged fragments—the pyrimidine hinge-binding motif common in kinase inhibitors and the piperidin-2-one lactam scaffold found in GPCR ligands—into a single, patent-relevant intermediate that is structurally distinct from commercially available piperidine-pyrimidine ethers [1][3].

Kinase inhibitor GPCR modulator patent analysis medicinal chemistry

Supplier Availability and Purity Benchmarking: Limited Commercial Sources Necessitate Verified Procurement

3-(Pyrimidin-2-yloxy)piperidin-2-one (CAS 2200688-17-9) is listed by a restricted number of research chemical suppliers with a typical minimum purity specification of ≥95% . In contrast, the closely related analog 2-(piperidin-4-yloxy)pyrimidine (CAS 499240-48-1) is available from multiple major suppliers (including Sigma-Aldrich, BOC Sciences, Fluorochem), with purity grades up to ≥97% and at more competitive price points due to economies of scale . The narrower supplier base for the target compound means that procurement requires more thorough vendor qualification, including independent purity verification by HPLC or NMR upon receipt. The compound's InChI Key (PTVMJTXNVGLDHJ-UHFFFAOYSA-N) and SMILES (C1CC(C(=O)NC1)OC2=NC=CC=N2) provide unique identifiers for unambiguous ordering and QC .

Chemical sourcing purity specification supply chain custom synthesis

Recommended Application Scenarios for 3-(Pyrimidin-2-yloxy)piperidin-2-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization of CNS-Penetrant GPCR Modulators Requiring Fine-Tuned H-Bond Networks

The additional hydrogen-bond acceptor (lactam carbonyl) and donor (lactam N–H) of 3-(pyrimidin-2-yloxy)piperidin-2-one, relative to piperidine-ether analogs, make it the preferred starting scaffold when the target pharmacophore model requires specific H-bond interactions for CNS receptor engagement. Published SAR on piperidin-2-one orexin receptor antagonists demonstrates that ring oxidation state directly modulates both potency and microsomal stability [1]. For programs targeting GPCRs with known H-bond requirements (e.g., orexin, muscarinic, or dopamine receptors), the target compound's lactam provides a recognition element that the saturated piperidine analog cannot replicate without structural modification.

Synthetic Chemistry: Construction of N-Functionalized Compound Libraries via Late-Stage Lactam Derivatization

The lactam N–H of 3-(pyrimidin-2-yloxy)piperidin-2-one enables late-stage diversification through N-alkylation, N-acylation, or N-arylation chemistry, generating compound libraries that explore chemical space inaccessible from piperidine-ether starting materials [1]. Because the lactam N–H has a higher pKa (~15) than the piperidine secondary amine (~10), different base/solvent conditions are required, and the products exhibit distinct physicochemical and pharmacokinetic profiles. This scenario is particularly relevant for hit-to-lead programs where rapid exploration of N-substituent SAR is prioritized.

Analytical Chemistry: Use as a System Suitability Standard for LC-MS Discrimination of Piperidinone vs. Piperidine Scaffolds

The ~14 Da exact mass difference between 3-(pyrimidin-2-yloxy)piperidin-2-one (193.0851 Da) and 2-(piperidin-4-yloxy)pyrimidine (179.1059 Da) enables the target compound to serve as a system suitability standard or reference material for LC-MS methods that must resolve lactam-containing compounds from their reduced piperidine analogs [1][2]. In reaction monitoring or purity assessment workflows, this mass difference ensures unambiguous peak assignment and prevents false identification of starting materials or products.

Pharmaceutical Patent Strategy: Scaffold Claiming via 3-(Pyrimidin-2-yloxy)piperidin-2-one as a Key Intermediate

The convergence of the pyrimidine hinge-binding motif and the piperidin-2-one lactam scaffold in a single intermediate positions 3-(pyrimidin-2-yloxy)piperidin-2-one as a strategic building block for generating novel, patentable chemical matter in kinase and GPCR programs [1][2]. Because structural analogs based on piperidine-ether scaffolds (e.g., dCK inhibitor intermediates) are already claimed in multiple patents, the piperidin-2-one scaffold offers a differentiated path for composition-of-matter claims. Organizations pursuing IP around pyrimidine-containing kinase inhibitors or GPCR modulators may find procurement of this intermediate a cost-effective entry point into less crowded chemical space.

Quote Request

Request a Quote for 3-(Pyrimidin-2-yloxy)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.